1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde
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Overview
Description
1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde is an organic compound that features an indole core substituted with a phenoxyacetyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde typically involves the acylation of indole derivatives. One common method includes the reaction of indole-3-carbaldehyde with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(2-Phenoxyacetyl)-1H-indole-3-carboxylic acid.
Reduction: 1-(2-Phenoxyacetyl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
1-(2-Phenoxyacetyl)-1H-imidazole-3-carbaldehyde: Similar structure but with an imidazole ring instead of an indole ring.
1-(2-Phenoxyacetyl)-1H-pyrrole-3-carbaldehyde: Similar structure but with a pyrrole ring instead of an indole ring.
Uniqueness: 1-(2-Phenoxyacetyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the phenoxyacetyl and aldehyde functional groups on the indole core. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13NO3 |
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Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-(2-phenoxyacetyl)indole-3-carbaldehyde |
InChI |
InChI=1S/C17H13NO3/c19-11-13-10-18(16-9-5-4-8-15(13)16)17(20)12-21-14-6-2-1-3-7-14/h1-11H,12H2 |
InChI Key |
TUJMTGDUENQDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
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